molecular formula C16H20BrN3O2 B13674604 5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine

5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine

Katalognummer: B13674604
Molekulargewicht: 366.25 g/mol
InChI-Schlüssel: MMZKRQKJXPOJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine is a complex organic compound that features a bromine atom, a dimethoxybenzyl group, and an isopropyl group attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The bromination of the pyrimidine ring can be achieved using N-bromosuccinimide (NBS) under radical conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the dimethoxybenzyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H20BrN3O2

Molekulargewicht

366.25 g/mol

IUPAC-Name

5-bromo-N-[(2,4-dimethoxyphenyl)methyl]-4-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C16H20BrN3O2/c1-10(2)15-13(17)9-19-16(20-15)18-8-11-5-6-12(21-3)7-14(11)22-4/h5-7,9-10H,8H2,1-4H3,(H,18,19,20)

InChI-Schlüssel

MMZKRQKJXPOJLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC(=NC=C1Br)NCC2=C(C=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.